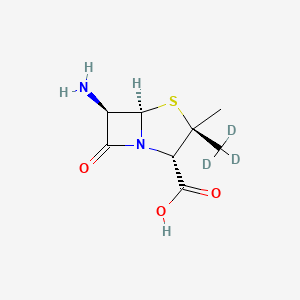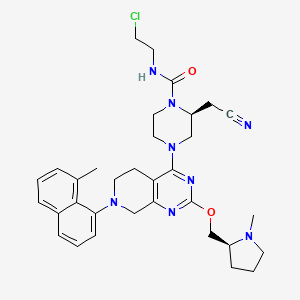
KRAS G12D inhibitor 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS G12D inhibitor 10 is a small molecule designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, including pancreatic ductal adenocarcinoma and non-small cell lung cancer. The KRAS G12D mutation involves a substitution of glycine with aspartic acid at position 12, leading to continuous activation of the KRAS protein and subsequent uncontrolled cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 10 typically involves a series of organic reactions, including nucleophilic substitution, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
KRAS G12D inhibitor 10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the thieno[2,3-d]pyrimidine core, each with specific functional groups that enhance the inhibitor’s binding affinity and selectivity for the KRAS G12D mutation .
Aplicaciones Científicas De Investigación
KRAS G12D inhibitor 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by the KRAS G12D mutation.
Industry: Utilized in the development of new cancer therapies and diagnostic tools
Mecanismo De Acción
KRAS G12D inhibitor 10 exerts its effects by binding to the KRAS G12D protein, preventing its interaction with downstream signaling molecules. This inhibition disrupts the KRAS-mediated signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to reduced cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
KRAS G12D inhibitor 10 is unique in its high specificity and binding affinity for the KRAS G12D mutation. Similar compounds include:
MRTX1133: Another potent KRAS G12D inhibitor with a similar mechanism of action.
TH-Z835: A KRAS G12D inhibitor that forms a salt bridge with the Asp12 residue of the mutant protein
These compounds share similar structural features and mechanisms but differ in their binding affinities, selectivity, and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C33H41ClN8O2 |
|---|---|
Peso molecular |
617.2 g/mol |
Nombre IUPAC |
(2S)-N-(2-chloroethyl)-2-(cyanomethyl)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C33H41ClN8O2/c1-23-6-3-7-24-8-4-10-29(30(23)24)40-17-12-27-28(21-40)37-32(44-22-26-9-5-16-39(26)2)38-31(27)41-18-19-42(25(20-41)11-14-35)33(43)36-15-13-34/h3-4,6-8,10,25-26H,5,9,11-13,15-22H2,1-2H3,(H,36,43)/t25-,26-/m0/s1 |
Clave InChI |
AVILYLLOEJVMCV-UIOOFZCWSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)NCCCl)OC[C@@H]6CCCN6C |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)NCCCl)OCC6CCCN6C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


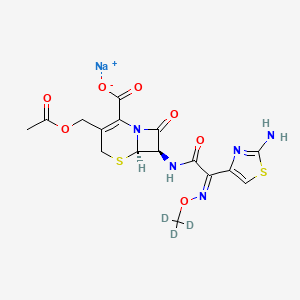
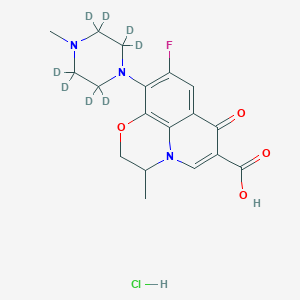
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
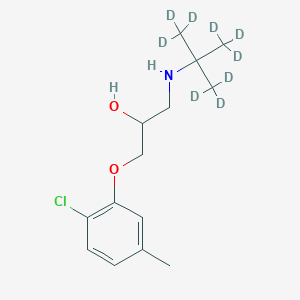
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
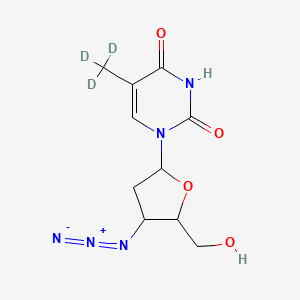
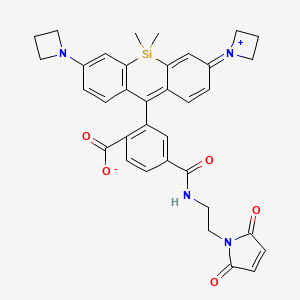
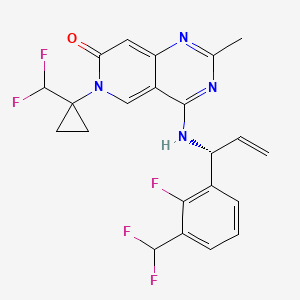
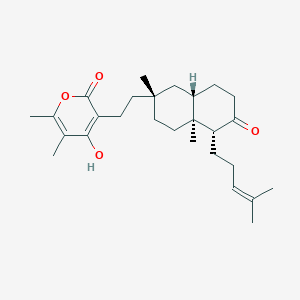
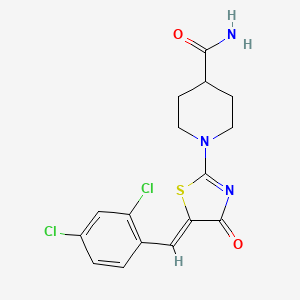
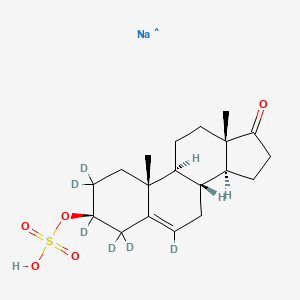
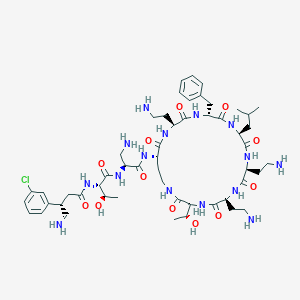
![[Leu3]-Oxytocin](/img/structure/B12424048.png)
